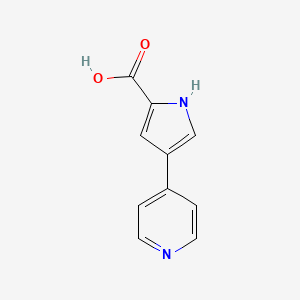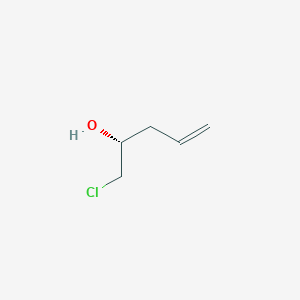
FGF acidic I (102-111) (bovine brain)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FGF acidic I (102-111) (bovine brain) is a peptide fragment derived from the acidic fibroblast growth factor (FGF). This specific fragment, consisting of amino acids 102 to 111, has been identified as a potential neurotrophic agent. The sequence of this peptide is His-Ala-Glu-Lys-His-Trp-Phe-Val-Gly-Leu .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of FGF acidic I (102-111) (bovine brain) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure consistency and efficiency. The purification process is scaled up using preparative HPLC systems .
化学反応の分析
Types of Reactions
FGF acidic I (102-111) (bovine brain) can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced using agents like DTT.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives and coupling agents like HBTU.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .
科学的研究の応用
FGF acidic I (102-111) (bovine brain) has several scientific research applications:
Neurobiology: It is used as a neurotrophic agent to study neuronal growth and survival.
Regenerative Medicine: Investigated for its potential in promoting tissue regeneration and repair.
Pharmacology: Used in drug development studies targeting neurodegenerative diseases
作用機序
FGF acidic I (102-111) (bovine brain) exerts its effects by binding to specific receptors on the surface of neurons. This binding activates intracellular signaling pathways that promote neuronal survival, growth, and differentiation. The primary molecular targets include the FGF receptors (FGFRs), which trigger downstream signaling cascades such as the MAPK/ERK pathway .
類似化合物との比較
Similar Compounds
FGF basic (bFGF): Another member of the FGF family with broader mitogenic and angiogenic activities.
NGF (Nerve Growth Factor): A neurotrophic factor that primarily supports the survival and growth of sensory and sympathetic neurons.
BDNF (Brain-Derived Neurotrophic Factor): Involved in the survival and differentiation of neurons in the central and peripheral nervous systems
Uniqueness
FGF acidic I (102-111) (bovine brain) is unique due to its specific sequence and targeted neurotrophic activity. Unlike other FGFs, this fragment is particularly effective in promoting neuronal survival and growth without the broader mitogenic effects seen with other FGFs .
特性
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H82N16O13/c1-32(2)21-47(59(87)88)69-48(76)29-65-58(86)50(33(3)4)75-57(85)44(22-35-13-7-6-8-14-35)72-55(83)45(23-36-26-64-41-16-10-9-15-39(36)41)73-56(84)46(25-38-28-63-31-67-38)74-53(81)42(17-11-12-20-60)71-54(82)43(18-19-49(77)78)70-51(79)34(5)68-52(80)40(61)24-37-27-62-30-66-37/h6-10,13-16,26-28,30-34,40,42-47,50,64H,11-12,17-25,29,60-61H2,1-5H3,(H,62,66)(H,63,67)(H,65,86)(H,68,80)(H,69,76)(H,70,79)(H,71,82)(H,72,83)(H,73,84)(H,74,81)(H,75,85)(H,77,78)(H,87,88)/t34-,40-,42-,43-,44-,45-,46-,47-,50-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVDFVINRKKHDU-FWNVVKSISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CN=CN5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CN=CN5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H82N16O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1223.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Spiro[2.4]heptan-5-one](/img/structure/B3249791.png)









![(3-Aminobicyclo[1.1.1]pentan-1-yl)methanol hydrochloride](/img/structure/B3249823.png)



